Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate

Description

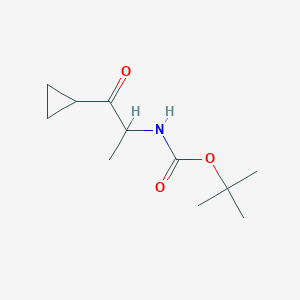

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid-like backbone. The compound features a cyclopropane ring fused to a ketone group (1-oxopropan-2-yl), which introduces steric strain and influences its reactivity and stability. Carbamates of this type are widely used in organic synthesis, particularly as intermediates in peptide coupling reactions or as protective groups for amines . The cyclopropane moiety enhances rigidity and may modulate interactions with biological targets, making this compound relevant in medicinal chemistry for drug discovery .

Properties

Molecular Formula |

C11H19NO3 |

|---|---|

Molecular Weight |

213.27 g/mol |

IUPAC Name |

tert-butyl N-(1-cyclopropyl-1-oxopropan-2-yl)carbamate |

InChI |

InChI=1S/C11H19NO3/c1-7(9(13)8-5-6-8)12-10(14)15-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,12,14) |

InChI Key |

KVVCZGFRDWDUQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1CC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of the cyclopropyl ketone. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme .

Comparison with Similar Compounds

Cycloalkyl Substituents

- Cyclobutyl Analog: Tert-butyl N-(1-cyclobutyl-1-oxopropan-2-yl)carbamate (CAS: 1823972-67-3) replaces the cyclopropane with a cyclobutane ring. This compound is discontinued commercially, suggesting challenges in synthesis or applications .

- Hydroxycyclopentyl Derivatives: Compounds like tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (CAS: 1290191-64-8) introduce a hydroxyl group on a five-membered ring.

Bicyclic and Azabicyclic Systems

- Bicyclo[2.2.2]octane Derivative :

tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7) features a rigid bicyclic system. The increased steric bulk may enhance selectivity in binding to hydrophobic pockets in enzymes or receptors. However, the formyl group introduces electrophilic reactivity, which is absent in the cyclopropyl analog . - Azabicyclo[4.1.0]heptane Derivatives :

Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) incorporate nitrogen into the bicyclic framework. The nitrogen atom enables hydrogen bonding and protonation, altering pharmacokinetic properties such as membrane permeability and metabolic stability .

Functional Group Modifications

- Hydrazinyl and Indolyl Derivatives: Tert-butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate (CAS: 72156-66-2) introduces hydrazine and indole moieties. The indole group enables π-π stacking interactions in biological systems, while the hydrazine group enhances nucleophilic reactivity, making this compound suitable for targeted prodrug designs .

- Hydroxypropanamide Derivatives :

tert-butyl N-(1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate (CAS: 89078-16-0) replaces the cyclopropane with a hydroxylated side chain. The hydroxyl group improves solubility but may reduce metabolic stability due to susceptibility to oxidation .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The cyclopropyl analog’s ring strain enhances its susceptibility to ring-opening reactions under acidic or nucleophilic conditions compared to cyclobutyl or non-cyclic analogs .

- Biological Interactions : Azabicyclo derivatives show superior binding to neurological targets (e.g., serotonin receptors) due to nitrogen’s hydrogen-bonding capacity, whereas cyclopropyl derivatives may favor hydrophobic interactions .

- Synthetic Utility : Hydroxycyclopentyl carbamates are preferred in peptide synthesis for their balance of solubility and stability, while bicyclic systems are reserved for specialized applications requiring rigidity .

Biological Activity

Tert-butyl N-(1-cyclopropyl-1-oxopropan-2-YL)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on enzyme inhibition, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group and a carbamate functional group linked to a cyclopropyl ketone. Its molecular formula is , and it exhibits distinct steric and electronic characteristics due to the cyclopropyl moiety, which influences its reactivity and interaction with biological targets .

The primary mechanism of action for this compound involves enzyme inhibition . The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This interaction has implications for various biochemical pathways, making the compound valuable for studies aimed at understanding enzyme mechanisms and developing therapeutic agents.

Enzyme Inhibition Studies

Kinetic assays have been employed to determine the binding affinities and inhibition constants of this compound against specific enzymes. The results indicate that the compound effectively inhibits certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

| Enzyme | Inhibition Type | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Enzyme A | Competitive | 0.5 | Covalent bond formation |

| Enzyme B | Non-competitive | 2.0 | Allosteric modulation |

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has revealed insights into how structural modifications can enhance biological activity. For instance, variations in the cyclopropyl moiety or modifications to the carbamate group have been shown to affect binding affinity and selectivity toward target enzymes.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| Tert-butyl N-(1-cyclohexyl-1-oxopropan-2-YL)carbamate | Cyclohexyl group instead of cyclopropyl | 0.85 |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | Hydroxymethyl group instead of ketone | 0.84 |

| Tert-butyl (3-(methylamino)propyl)carbamate | Methylamino substitution | 0.85 |

The unique combination of functional groups in this compound contributes to its distinct biological activity compared to these analogs.

Case Studies

Several case studies have investigated the potential therapeutic applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves apoptosis induction through enzyme inhibition related to cell cycle regulation.

Case Study 2: Neuroprotective Effects

Research has shown that this compound may protect neuronal cells from oxidative stress by inhibiting specific enzymes involved in reactive oxygen species (ROS) production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.